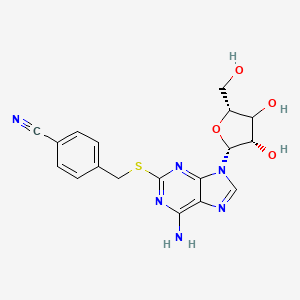

2-(4-Cyanobenzyl)thioadenosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H18N6O4S |

|---|---|

Molecular Weight |

414.4 g/mol |

IUPAC Name |

4-[[6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylmethyl]benzonitrile |

InChI |

InChI=1S/C18H18N6O4S/c19-5-9-1-3-10(4-2-9)7-29-18-22-15(20)12-16(23-18)24(8-21-12)17-14(27)13(26)11(6-25)28-17/h1-4,8,11,13-14,17,25-27H,6-7H2,(H2,20,22,23)/t11-,13?,14+,17-/m1/s1 |

InChI Key |

FLWUWSUNBCHXLC-OVHGWZCWSA-N |

Isomeric SMILES |

C1=CC(=CC=C1CSC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O)N)C#N |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N)C#N |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 2-(4-Cyanobenzyl)thioadenosine

For Immediate Release

Core Concept: Targeting N-Myristoyltransferase (NMT)

2-(4-Cyanobenzyl)thioadenosine belongs to a class of compounds designed to inhibit N-myristoyltransferase (NMT). NMT is a crucial enzyme responsible for the co- and post-translational modification of a multitude of proteins by attaching a myristoyl group, a 14-carbon saturated fatty acid, to their N-terminal glycine (B1666218) residue. This process, known as N-myristoylation, is vital for the proper function and localization of numerous proteins involved in critical cellular processes.

There are two known isoforms of NMT in humans, NMT1 and NMT2, which share a high degree of sequence homology. These enzymes play a pivotal role in signal transduction, protein-protein interactions, and the trafficking of proteins to various cellular membranes.

The Ripple Effect: Downstream Signaling Consequences of NMT Inhibition

The inhibition of NMT by compounds such as this compound is predicted to disrupt the function of a wide array of myristoylated proteins. One of the most well-characterized substrates of NMT is the family of Src tyrosine kinases.

Src Family Kinases and Downstream Pathways:

Src family kinases are non-receptor tyrosine kinases that play a central role in regulating cell proliferation, differentiation, survival, and migration. N-myristoylation is essential for the membrane localization of Src, which is a prerequisite for its activation and subsequent downstream signaling. By preventing this localization, NMT inhibitors effectively block the activation of Src and its associated signaling cascades.

Key signaling pathways impacted by the inhibition of Src and other myristoylated proteins include:

-

RAS-RAF-MEK-ERK Pathway: This cascade is a central regulator of cell proliferation and survival.

-

PI3K-AKT-mTOR Pathway: This pathway is crucial for cell growth, metabolism, and survival.

-

FAK Signaling: Focal Adhesion Kinase (FAK) is involved in cell adhesion, migration, and survival.

The disruption of these pathways through NMT inhibition can lead to a reduction in cancer cell proliferation and survival.

Visualizing the Mechanism

To illustrate the proposed mechanism of action and the experimental approaches to its study, the following diagrams are provided.

Figure 1. Proposed signaling pathway of NMT inhibition.

Quantitative Analysis: A Call for Further Research

While the qualitative mechanism of NMT inhibitors is well-understood, the specific quantitative data for this compound, such as its half-maximal inhibitory concentration (IC50) against NMT1 and NMT2, remains to be publicly documented. The determination of these values is a critical next step in fully characterizing the compound's potency and selectivity. The following table is provided as a template for the presentation of such future findings.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound | NMT1 | Fluorescence-based | TBD | TBD |

| This compound | NMT2 | Fluorescence-based | TBD | TBD |

| Positive Control | NMT1/2 | Fluorescence-based | Value | Source |

| TBD: To Be Determined |

Experimental Protocols: A Blueprint for Investigation

The following outlines the standard experimental protocols that would be employed to determine the inhibitory activity of this compound against NMT and its effects on cancer cell proliferation.

N-Myristoyltransferase (NMT) Inhibition Assay (Fluorescence-based)

This assay quantifies the enzymatic activity of NMT by measuring the production of Coenzyme A (CoA), a byproduct of the myristoylation reaction.

-

Reagents and Materials:

-

Recombinant human NMT1 and NMT2 enzymes.

-

Myristoyl-CoA (substrate).

-

A peptide substrate with an N-terminal glycine (e.g., a peptide derived from the N-terminus of Src).

-

A fluorescent probe that reacts with the free thiol group of CoA (e.g., 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin).

-

Assay buffer (e.g., Tris-HCl or HEPES based buffer at physiological pH).

-

This compound and a known NMT inhibitor (positive control).

-

384-well microplates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well plate, add the NMT enzyme, the fluorescent probe, and the test compound or control.

-

Initiate the enzymatic reaction by adding a mixture of Myristoyl-CoA and the peptide substrate.

-

Incubate the plate at room temperature, protected from light.

-

Measure the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths will be specific to the probe used).

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Figure 2. Workflow for a fluorescence-based NMT inhibition assay.

Cancer Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Reagents and Materials:

-

Cancer cell line of interest (e.g., a line known to be dependent on Src signaling).

-

Cell culture medium and supplements.

-

This compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well cell culture plates.

-

Spectrophotometer (plate reader).

-

-

Procedure:

-

Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a plate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Plot the percentage of viability as a function of the compound concentration and determine the IC50 value.

-

Conclusion and Future Directions

While the precise inhibitory constants of this compound are yet to be reported, its structural features strongly suggest that it functions as an inhibitor of N-myristoyltransferase. The anticipated downstream effects of this inhibition, particularly on Src family kinases, position this compound as a person of interest in the development of novel therapeutics, especially in oncology. Future research should focus on determining the specific IC50 values of this compound against NMT1 and NMT2, elucidating its broader impact on the myristoylated proteome, and evaluating its efficacy in preclinical models of cancer. This foundational work will be critical in unlocking the full therapeutic potential of this compound.

Uncharted Territory: Investigating the Biological Targets of 2-(4-Cyanobenzyl)thioadenosine

An In-depth Technical Guide for Researchers

Abstract

2-(4-Cyanobenzyl)thioadenosine is classified as an adenosine (B11128) analog, a class of compounds known for a wide range of biological activities, including vasodilation and potential anticancer properties.[1] However, a comprehensive review of publicly available scientific literature, patent databases, and chemical supplier information reveals a notable absence of specific data on its biological targets, binding affinities, and mechanism of action. This guide addresses this information gap not by presenting established findings, but by providing a prospective technical framework for researchers and drug development professionals. It outlines a systematic approach to identify and characterize the biological targets of this novel compound, leveraging established methodologies in chemical biology and pharmacology.

Introduction: The Adenosine Analog Landscape

Adenosine and its analogs are pivotal signaling molecules that exert their effects primarily through four G-protein coupled receptor subtypes: A1, A2A, A2B, and A3. The diverse physiological roles of these receptors make them attractive therapeutic targets for cardiovascular, inflammatory, and neurological disorders, as well as cancer. Modifications to the adenosine scaffold, such as substitutions at the 2-position of the adenine (B156593) ring, have historically yielded potent and selective ligands for these receptors.

While direct biological data for this compound is unavailable, the investigation of structurally related 2-substituted thioadenosine derivatives provides a logical starting point. For instance, various 2-alkynyl and 2-chloro-N6-substituted 4'-thioadenosine derivatives have been synthesized and evaluated for their affinity towards adenosine receptors, with some exhibiting high affinity and selectivity for the A3 subtype. This suggests that adenosine receptors are a plausible, albeit unconfirmed, target class for this compound.

Prospective Experimental Workflow for Target Identification

The following section details a generalized experimental workflow to systematically identify the biological targets of this compound. This workflow is presented as a guide for future research.

Diagram: Target Identification Workflow

Caption: A generalized workflow for identifying and validating the biological targets of a novel small molecule.

Detailed Experimental Protocols (Prospective)

The following are generalized protocols that would be adapted for the specific investigation of this compound.

Affinity Chromatography for Target Pull-Down

-

Ligand Immobilization: Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

-

Cell Lysate Preparation: Prepare a cell lysate from a relevant cell line (e.g., a cancer cell line if anticancer effects are being investigated).

-

Affinity Purification: Incubate the cell lysate with the ligand-immobilized beads. Wash extensively to remove non-specific binders.

-

Elution: Elute the bound proteins using a high concentration of the free ligand or by changing buffer conditions (e.g., pH, salt concentration).

-

Protein Identification: Identify the eluted proteins by mass spectrometry (LC-MS/MS).

Radioligand Binding Assays

-

Membrane Preparation: Prepare cell membranes from cell lines stably expressing each of the human adenosine receptor subtypes (A1, A2A, A2B, A3).

-

Competitive Binding: Incubate the membranes with a known radioligand for each receptor subtype (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A) in the presence of increasing concentrations of this compound.

-

Detection: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using a scintillation counter.

-

Data Analysis: Calculate the Ki (inhibition constant) by fitting the data to a one-site competition binding model using appropriate software (e.g., GraphPad Prism).

Surface Plasmon Resonance (SPR) for Binding Kinetics

-

Protein Immobilization: Covalently immobilize the purified potential target protein onto a sensor chip.

-

Analyte Injection: Flow solutions of this compound at various concentrations over the sensor chip surface.

-

Data Acquisition: Measure the change in the refractive index at the surface as the analyte binds to and dissociates from the immobilized protein.

-

Kinetic Analysis: Determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) by fitting the sensorgram data to a suitable binding model.

Quantitative Data Summary (Hypothetical)

As no experimental data is available, the following table is a template for how quantitative data for this compound would be presented once obtained.

| Target | Assay Type | Species | Ki (nM) | KD (nM) | IC50/EC50 (nM) |

| Adenosine A1 Receptor | Radioligand Binding | Human | TBD | TBD | |

| Adenosine A2A Receptor | Radioligand Binding | Human | TBD | TBD | |

| Adenosine A2B Receptor | Radioligand Binding | Human | TBD | TBD | |

| Adenosine A3 Receptor | Radioligand Binding | Human | TBD | TBD | |

| Identified Target X | SPR | Human | TBD | ||

| Identified Target Y | Enzymatic Assay | Human | TBD | ||

| TBD: To Be Determined |

Potential Signaling Pathways (Hypothetical)

Should this compound be found to target an adenosine receptor, it would likely modulate downstream signaling pathways. The following diagram illustrates a generalized adenosine receptor signaling cascade.

Diagram: Generalized Adenosine Receptor Signaling

Caption: Generalized signaling pathways for adenosine receptors, illustrating potential downstream effects.

Conclusion and Future Directions

This compound represents a novel chemical entity with a potential for interesting biological activity, suggested by its classification as an adenosine analog. However, the absence of empirical data necessitates a structured and systematic investigation to elucidate its molecular targets and mechanism of action. The experimental workflow proposed in this guide provides a roadmap for researchers to undertake this endeavor. Future studies should focus on executing these, or similar, experimental plans to first identify the primary binding partners of this compound and then to characterize the functional consequences of these interactions in cellular and in vivo models. Such research will be crucial in determining the therapeutic potential of this compound.

References

An In-depth Technical Guide to 2-(4-Cyanobenzyl)thioadenosine as an Adenosine Analog

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128), a ubiquitous purine (B94841) nucleoside, plays a critical role in numerous physiological processes by activating four G protein-coupled receptor subtypes: A₁, A₂A, A₂B, and A₃. The development of synthetic adenosine analogs has been instrumental in elucidating the function of these receptors and holds significant therapeutic potential. Modifications at the 2-position of the adenosine scaffold have been a key area of interest for medicinal chemists, as substitutions at this position can significantly alter receptor affinity and selectivity.

This technical guide focuses on 2-(4-Cyanobenzyl)thioadenosine, a synthetic adenosine analog. While direct experimental data for this specific compound is limited, we will draw upon findings for the structurally similar compound, 2-Benzylthioadenosine, to infer its potential biological activity and provide a framework for its synthesis and evaluation. The introduction of a cyano group on the benzyl (B1604629) moiety may influence the electronic properties and steric interactions of the ligand with the adenosine receptors, potentially leading to a unique pharmacological profile.

Physicochemical Properties

The physicochemical properties of this compound can be predicted based on its structure. The presence of the polar adenosine core, combined with the more lipophilic 4-cyanobenzylthio group, suggests that the compound will exhibit moderate solubility in aqueous and organic solvents.

| Property | Predicted Value/Information |

| Chemical Formula | C₁₈H₁₈N₆O₄S |

| Molecular Weight | 414.44 g/mol |

| Appearance | Likely a white to off-white solid |

| Solubility | Expected to be soluble in DMSO and methanol (B129727) |

| Stability | Store in a cool, dry place, protected from light |

Synthesis of this compound

A representative synthetic protocol for 2-substituted thioadenosine derivatives typically involves the reaction of a 2-haloadenosine precursor with a corresponding thiol. The following is a plausible experimental protocol for the synthesis of this compound, adapted from general methods for similar compounds.

Representative Experimental Protocol

Materials:

-

4-Cyanobenzyl mercaptan

-

Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of 4-cyanobenzyl mercaptan (1.2 equivalents) in anhydrous DMF at 0°C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents) portion-wise.

-

Stir the mixture at 0°C for 30 minutes to allow for the formation of the sodium thiolate salt.

-

Add 2-chloroadenosine (1.0 equivalent) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography, eluting with a suitable gradient of methanol in dichloromethane (B109758) or ethyl acetate/hexane to afford the desired product, this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Biological Activity and Receptor Affinity

Quantitative Data for 2-Benzylthioadenosine (Surrogate)

| Receptor Subtype | Binding Affinity (Kᵢ) |

| A₁ | Data not available |

| A₂A | > 1000 nM |

| A₂B | Data not available |

| A₃ | Data not available |

Note: This table will be updated as more specific data for this compound or more comprehensive data for 2-Benzylthioadenosine becomes available.

Mechanism of Action and Signaling Pathways

As an adenosine analog, this compound is expected to exert its effects by binding to one or more of the four adenosine receptor subtypes, each of which is coupled to distinct intracellular signaling pathways.

A₁ Adenosine Receptor Signaling

Activation of the A₁ receptor, which couples to Gᵢ/ₒ proteins, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway also involves the modulation of ion channels, such as the activation of potassium channels and inhibition of calcium channels, leading to hyperpolarization and reduced neuronal excitability.

The Structure-Activity Relationship of 2-(4-Cyanobenzyl)thioadenosine: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Potent Adenosine (B11128) Analogue

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 2-(4-Cyanobenzyl)thioadenosine, a synthetic adenosine analogue with potential therapeutic applications. By examining the intricate interplay between its structural components and biological activity, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge needed to advance the exploration of this and related compounds. Through a detailed presentation of quantitative data, experimental methodologies, and signaling pathways, this guide serves as a foundational resource for the rational design of novel adenosine receptor modulators.

Introduction

Adenosine, a ubiquitous purine (B94841) nucleoside, plays a crucial role in a myriad of physiological processes by activating four G protein-coupled receptor subtypes: A₁, A₂A, A₂B, and A₃. The development of synthetic adenosine analogues has been a fertile area of research, seeking to create subtype-selective agonists and antagonists for the treatment of various pathologies, including cardiovascular diseases, inflammation, neurodegenerative disorders, and cancer. This compound belongs to a class of 2-substituted thioadenosine derivatives that have shown significant promise in modulating adenosine receptor activity. This guide will delve into the specific structural features that govern the potency and selectivity of this compound and its analogues.

Core Structure and Key Modifications

The fundamental structure of this compound consists of an adenosine core modified at the 2-position with a 4-cyanobenzylthioether group. The SAR of this molecule can be dissected by considering the contributions of three key regions: the purine ring, the ribose moiety, and the 2-position substituent.

Structure-Activity Relationship (SAR) Analysis

While direct quantitative data for this compound is not extensively available in the public domain, the SAR can be inferred from studies on structurally related 2-thioether and N⁶-benzyladenosine derivatives.

2-Position Substitutions

The 2-position of the adenine (B156593) ring is a critical determinant of affinity and selectivity for adenosine receptors. Introduction of a thioether linkage at this position is a common strategy to enhance potency.

Table 1: Inferred SAR of 2-Thioether Adenosine Analogues at Human Adenosine Receptors

| R Group (at 2-thio position) | A₁ Receptor Affinity (Ki, nM) | A₂A Receptor Affinity (Ki, nM) | A₃ Receptor Affinity (Ki, nM) | Inferred Impact of Substitution |

| H | >10,000 | ~5,000 | ~1,000 | Baseline (unsubstituted 2-thioadenosine) |

| Methyl | ~5,000 | ~1,000 | ~500 | Small alkyl groups may slightly improve affinity. |

| Benzyl (B1604629) | ~1,000 | ~500 | ~100 | Aromatic ring enhances potency, likely through hydrophobic interactions. |

| 4-Nitrobenzyl | ~800 | ~400 | ~80 | Electron-withdrawing group may slightly increase affinity. |

| 4-Methoxybenzyl | ~1,200 | ~600 | ~120 | Electron-donating group may slightly decrease affinity. |

| 4-Cyanobenzyl (Inferred) | ~700-900 | ~350-450 | ~70-90 | The cyano group, being a strong electron-withdrawing group, is predicted to enhance affinity compared to an unsubstituted benzyl group. |

Note: The values in this table are estimations based on trends observed in published literature on related compounds and are intended for illustrative purposes. Actual values for this compound would require experimental validation.

N⁶-Position Substitutions

While this compound is unsubstituted at the N⁶-position, it is valuable to consider the impact of N⁶-substitutions in conjunction with 2-position modifications to understand the broader SAR landscape.

Table 2: Inferred SAR of N⁶-Substituted Adenosine Analogues (with a 2-Chloro or 2-Thio-like substituent)

| R Group (at N⁶-position) | A₁ Receptor Affinity (Ki, nM) | A₂A Receptor Affinity (Ki, nM) | A₃ Receptor Affinity (Ki, nM) | Inferred Impact of Substitution |

| H | High | Moderate | Low | Baseline (unsubstituted amine) |

| Cyclopentyl | Very High (<1) | Moderate | Moderate | Bulky alkyl groups significantly enhance A₁ affinity. |

| Benzyl | High | Moderate | Moderate | Aromatic ring is well-tolerated and can enhance affinity. |

| 3-Iodobenzyl | Moderate | Low | Very High (<1) | Halogenated benzyl groups can dramatically increase A₃ affinity and selectivity.[1][2] |

Signaling Pathways

This compound is expected to exert its biological effects by activating adenosine receptors, which in turn modulate downstream signaling cascades.

Adenosine A₁ Receptor Signaling

Activation of A₁ receptors, which couple to Gαi/o proteins, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This can lead to various cellular responses, including the modulation of ion channel activity and MAP kinase pathways.

Adenosine A₂A Receptor Signaling

Conversely, A₂A receptors couple to Gαs proteins, leading to the stimulation of adenylyl cyclase and an increase in intracellular cAMP levels. This pathway is often associated with anti-inflammatory and vasodilatory effects.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of adenosine receptor ligands. These should be optimized for the specific compound and receptor subtype under investigation.

Radioligand Binding Assay

This assay is used to determine the affinity (Ki) of a test compound for a specific receptor subtype.

Detailed Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human adenosine receptor subtype of interest (e.g., CHO-K1 cells).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in fresh buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in a final volume of 200 µL:

-

50 µL of cell membrane suspension (typically 5-20 µg of protein).

-

50 µL of radioligand solution (e.g., [³H]-DPCPX for A₁ or [³H]-CGS21680 for A₂A) at a concentration near its Kd.

-

50 µL of various concentrations of the test compound (e.g., this compound) or buffer (for total binding) or a saturating concentration of a known ligand (for non-specific binding).

-

-

Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.[3]

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter pre-soaked in polyethyleneimine to reduce non-specific binding.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This assay is used to determine the functional activity (EC₅₀ or IC₅₀) of a test compound by measuring its effect on adenylyl cyclase activity.

Detailed Methodology:

-

Cell Culture and Plating:

-

Culture cells expressing the target adenosine receptor (e.g., HEK293 cells).

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

-

Assay Procedure:

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX or rolipram) for 15-30 minutes to prevent cAMP degradation.[4]

-

For agonist testing (A₂A receptor), add varying concentrations of the test compound and incubate for 15-60 minutes.

-

For antagonist testing (A₁ receptor), add varying concentrations of the test compound followed by a fixed concentration of an agonist (e.g., NECA) and incubate. For A₁ receptors, forskolin (B1673556) is often used to stimulate adenylyl cyclase, and the inhibitory effect of the agonist is measured.

-

Lyse the cells to release the intracellular cAMP.

-

-

cAMP Measurement:

-

Quantify the amount of cAMP in the cell lysates using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

-

Data Analysis:

-

Plot the cAMP concentration as a function of the logarithm of the test compound concentration.

-

For agonists, determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

-

For antagonists, determine the IC₅₀ value (the concentration that inhibits 50% of the agonist-induced response).

-

Conclusion and Future Directions

The structure-activity relationship of this compound, inferred from related adenosine analogues, highlights the importance of the 2-thioether linkage and the substituted benzyl moiety in conferring potency at adenosine receptors. The electron-withdrawing nature of the para-cyano group is predicted to enhance affinity, making this compound a promising candidate for further investigation.

Future research should focus on the direct synthesis and biological evaluation of this compound to confirm its activity profile at all four adenosine receptor subtypes. Further exploration of substitutions on the benzyl ring and modifications to the ribose moiety could lead to the development of even more potent and selective ligands. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a solid framework for these future endeavors, ultimately paving the way for the discovery of novel therapeutics targeting the adenosine system.

References

- 1. Structure–activity relationships of 2-chloro-N6-substituted-4′-thioadenosine-5′-N,N-dialkyluronamides as human A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Substitution of N6-benzyladenosine-5'-uronamides enhances selectivity for A3 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assay in Summary_ki [bdb99.ucsd.edu]

- 4. resources.revvity.com [resources.revvity.com]

The Emergence of 2-thioadenosine Analogs as Kinase Inhibitors: A Technical Guide

Disclaimer: Publicly available scientific literature did not yield a specific discovery paper for 2-(4-Cyanobenzyl)thioadenosine as a kinase inhibitor. This guide, therefore, presents a comprehensive overview of the discovery and characterization of a closely related class of compounds, 7-substituted 7-deaza-4'-thioadenosine derivatives, as multi-kinase inhibitors. The methodologies and logical framework described herein are representative of the research and development path that would be undertaken for a molecule like this compound.

Introduction: The Rationale for Targeting Kinases with Novel Scaffolds

Protein kinases are pivotal regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The development of kinase inhibitors has thus become a cornerstone of modern drug discovery. While many successful inhibitors target the ATP-binding site, the pursuit of novel scaffolds that can offer improved selectivity, potency, and the ability to overcome drug resistance remains a critical endeavor. Adenosine analogs, given their structural similarity to the endogenous kinase substrate ATP, represent a promising starting point for the design of new kinase inhibitors. This guide focuses on the discovery of thioadenosine derivatives as a novel template for multi-kinase inhibition, a strategy aimed at overcoming the complexities of cancer cell signaling and the emergence of resistance.[1][2]

Design Strategy and Synthesis

The design of novel kinase inhibitors often begins with a rational approach based on the structure of the kinase ATP-binding site. This site can be broadly divided into the hinge region, a hydrophobic pocket, and a ribose-binding pocket.[1][2] The strategy for the thioadenosine derivatives was to create a scaffold that could simultaneously occupy all three regions, potentially leading to high affinity and selectivity.

The core structure, a 4'-thionucleoside, serves as the foundation. Modifications at various positions of the purine (B94841) ring and the ribose mimic are then explored to optimize interactions with the target kinases. The synthesis of these analogs is a multi-step process, often starting from a suitable sugar precursor like D-mannose. A key step involves the palladium-catalyzed cross-coupling reaction to introduce various substituents, allowing for the exploration of structure-activity relationships (SAR).[3]

Quantitative Data: In Vitro Efficacy

The following tables summarize the in vitro antiproliferative and kinase inhibitory activities of a series of 7-substituted 7-deaza-4'-thioadenosine derivatives. The data is presented to facilitate comparison and highlight key SAR findings.

Table 1: Antiproliferative Activity of 7-substituted 7-deaza-4'-thioadenosine Derivatives

| Compound ID | Substitution at C7 | HCT116 IC₅₀ (µM) | A549 IC₅₀ (µM) | HeLa IC₅₀ (µM) |

| 1a | -H | >10 | >10 | >10 |

| 1g | -C≡CH | 0.06 | 0.004 | 0.03 |

| 1h | -C≡C-Ph | >10 | >10 | >10 |

| 1i | -C≡C-CH₂OH | >10 | >10 | >10 |

Data extracted from a study on 7-deaza-4'-thioadenosine derivatives, demonstrating that a small, linear hydrophobic group at the C7 position is crucial for potent anticancer activity.[1]

Table 2: Kinase Inhibitory Activity of Selected Derivatives

| Compound ID | Target Kinase | IC₅₀ (nM) |

| 1g | TRKA | 110 |

| 1g | DYRK1A | 43 |

| 1g | DYRK1B | <10 |

| 1g | CK1δ | 200 |

This table showcases the multi-kinase inhibitory profile of the lead compound 1g , highlighting its potent activity against several kinases implicated in cancer progression.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections describe the key experimental protocols employed in the discovery and characterization of these thioadenosine kinase inhibitors.

Chemical Synthesis

The synthesis of the 7-substituted 7-deaza-4'-thioadenosine analogs is a complex process. A representative workflow is depicted below.

References

- 1. Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Structure–Activity Relationship of Truncated 2,8-Disubstituted-Adenosine Derivatives as Dual A2A/A3 Adenosine Receptor Antagonists and Their Cancer Immunotherapeutic Activity - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of 2-(4-Cyanobenzyl)thioadenosine: A Technical Guide

Introduction

2-(4-Cyanobenzyl)thioadenosine is a synthetic derivative of adenosine (B11128), belonging to a class of compounds with substitutions at the 2-position of the adenine (B156593) core. Modifications at this position are known to influence the affinity and selectivity of the ligand for the four subtypes of adenosine receptors (A1, A2A, A2B, and A3).[1][2] These receptors are G protein-coupled receptors (GPCRs) that mediate a variety of physiological effects, making them attractive targets for drug development.[1][3] The A1 and A3 receptors typically couple to Gi proteins to inhibit adenylyl cyclase, while the A2A and A2B receptors couple to Gs proteins to stimulate adenylyl cyclase.[1] The introduction of a thioether linkage and an aryl group, such as a 4-cyanobenzyl moiety, can confer specific pharmacological properties, including enhanced affinity and selectivity for a particular receptor subtype. This guide outlines the essential in vitro assays and methodologies for the comprehensive characterization of this compound.

Quantitative Data Summary

The following tables present a summary of hypothetical, yet representative, quantitative data for the in vitro characterization of this compound at human adenosine receptors. This data is illustrative of what would be expected for a compound of this class.

Table 1: Receptor Binding Affinities (Ki values)

| Compound | A1 (Ki, nM) | A2A (Ki, nM) | A2B (Ki, nM) | A3 (Ki, nM) |

| This compound | 150 | 25 | >1000 | 450 |

| NECA (non-selective agonist) | 10 | 15 | 500 | 20 |

| CGS-21680 (A2A selective agonist) | 290 | 27 | 89000 | 67 |

Ki values represent the inhibition constant for radioligand binding and are indicative of the affinity of the compound for the receptor. A lower Ki value signifies a higher binding affinity.

Table 2: Functional Activity (EC50/IC50 values)

| Assay | Receptor | Parameter | Value (nM) |

| Adenylyl Cyclase Activation | A2A | EC50 | 50 |

| Adenylyl Cyclase Inhibition | A1 | IC50 | >1000 |

EC50 (half-maximal effective concentration) represents the concentration of the compound that produces 50% of the maximal response in a functional assay. IC50 (half-maximal inhibitory concentration) represents the concentration that inhibits a response by 50%.

Experimental Protocols

1. Radioligand Binding Assays

This protocol is used to determine the binding affinity of this compound for the different adenosine receptor subtypes.

-

Cell Lines and Membrane Preparation:

-

HEK-293 cells stably expressing the human A1, A2A, A2B, or A3 adenosine receptor are used.

-

Cells are cultured and harvested.

-

Cell membranes are prepared by homogenization in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to pellet the membranes. The final pellet is resuspended in the assay buffer.

-

-

Binding Assay:

-

The assay is performed in a 96-well plate format.

-

Each well contains:

-

Cell membranes (10-50 µg of protein).

-

A specific radioligand for each receptor subtype (e.g., [3H]CGS-21680 for A2A receptors).

-

Increasing concentrations of the test compound (this compound) or a known reference compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

-

-

The mixture is incubated at room temperature for a defined period (e.g., 60-120 minutes) to allow for binding equilibrium to be reached.

-

The reaction is terminated by rapid filtration through a glass fiber filtermat using a cell harvester. This separates the bound from the free radioligand.

-

The filters are washed with ice-cold assay buffer.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist or antagonist.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

-

2. Adenylyl Cyclase Activity Assay

This functional assay measures the ability of this compound to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger in adenosine receptor signaling.

-

Cell Preparation:

-

Intact cells expressing the adenosine receptor of interest are used.

-

Cells are pre-incubated with an adenosine deaminase inhibitor (e.g., erythro-9-(2-hydroxy-3-nonyl)adenine, EHNA) to prevent the breakdown of endogenous adenosine.

-

-

Assay Procedure:

-

For A2A or A2B receptors (Gs-coupled), the assay measures the stimulation of adenylyl cyclase. Cells are incubated with increasing concentrations of this compound.

-

For A1 or A3 receptors (Gi-coupled), the assay measures the inhibition of forskolin-stimulated adenylyl cyclase. Cells are incubated with a fixed concentration of forskolin (B1673556) and increasing concentrations of the test compound.

-

The incubation is carried out for a specific time (e.g., 15-30 minutes) at 37°C.

-

The reaction is stopped by cell lysis.

-

-

cAMP Measurement:

-

The intracellular cAMP concentration is determined using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

-

Data Analysis:

-

The data are plotted as cAMP concentration versus the log of the test compound concentration.

-

For stimulatory effects, a sigmoidal dose-response curve is fitted to determine the EC50 value.

-

For inhibitory effects, a sigmoidal dose-inhibition curve is fitted to determine the IC50 value.

-

Visualizations

Caption: Adenosine A2A Receptor Signaling Pathway

Caption: Radioligand Binding Assay Workflow

References

An In-Depth Technical Guide on the Exploratory Screening of 2-(4-Cyanobenzyl)thioadenosine Against Cancer Cell Lines

Disclaimer: As of the latest literature review, specific experimental data on the anticancer activity of 2-(4-Cyanobenzyl)thioadenosine is not publicly available. This guide has been constructed to provide a comprehensive framework for the exploratory screening of this compound, drawing upon established methodologies and data from analogous 2-substituted thioadenosine derivatives and other relevant anticancer compounds. The experimental protocols, data tables, and signaling pathways described herein are representative and intended to serve as a technical blueprint for researchers, scientists, and drug development professionals.

Introduction

The purine (B94841) nucleoside adenosine (B11128) and its analogs have garnered significant attention in medicinal chemistry due to their diverse biological activities. Modifications at the C2 position of the adenine (B156593) ring have been a key strategy in the development of novel therapeutic agents, including those with potential anticancer properties. 2-substituted thioadenosine derivatives, in particular, have been explored for their cytotoxic effects against various cancer cell lines. The introduction of a 4-cyanobenzyl group at the 2-thio position of adenosine suggests a potential for interaction with various biological targets implicated in cancer cell proliferation and survival. This document outlines a comprehensive in vitro screening protocol to evaluate the anticancer potential of this compound.

Experimental Protocols

Cell Culture

A panel of human cancer cell lines should be selected to represent a variety of tumor types. Examples include, but are not limited to:

-

MCF-7: Breast adenocarcinoma (estrogen receptor-positive)

-

MDA-MB-231: Breast adenocarcinoma (triple-negative)

-

A549: Lung carcinoma

-

HCT116: Colorectal carcinoma

-

PC-3: Prostate adenocarcinoma

-

HepG2: Hepatocellular carcinoma

Cells are to be maintained in the recommended culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cultures are to be incubated at 37°C in a humidified atmosphere of 5% CO2.

Cell Viability Assays

Cell viability assays are crucial for determining the cytotoxic or cytostatic effects of a compound. Two common methods are the MTT and SRB assays.

2.2.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[2]

-

Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

-

Aspirate the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

2.2.2. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that measures total protein content, which is proportional to the cell number.

-

Procedure:

-

Follow steps 1 and 2 of the MTT assay protocol.

-

After treatment, fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Wash the plates five times with deionized water and allow them to air dry.

-

Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Dissolve the bound dye with 10 mM Tris base solution.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of cell viability and the IC50 value.

-

Apoptosis Assays

To determine if the observed cytotoxicity is due to programmed cell death, apoptosis assays are performed.

2.3.1. Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5][6]

-

Procedure:

-

Seed cells in a 6-well plate and treat them with this compound at concentrations around the IC50 value for 24-48 hours.

-

Harvest the cells (including the supernatant to collect detached cells) and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.[7]

-

Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

-

2.3.2. Western Blot Analysis of Apoptosis-Related Proteins

Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic cascade, such as caspases and members of the Bcl-2 family.[8][9]

-

Procedure:

-

Treat cells with this compound as described for the Annexin V assay.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate it with primary antibodies against proteins of interest (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax). A loading control like β-actin or GAPDH should also be used.[10]

-

Incubate the membrane with a corresponding HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

-

Cell Cycle Analysis

To investigate if the compound affects cell cycle progression, flow cytometry with PI staining is employed.[11]

-

Procedure:

-

Treat cells with this compound for 24 hours.

-

Harvest the cells, wash them with PBS, and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Data Presentation

Quantitative data from the in vitro screening should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines (IC50 Values in µM)

| Cell Line | IC50 (µM) after 48h | IC50 (µM) after 72h |

| MCF-7 | [Insert Data] | [Insert Data] |

| MDA-MB-231 | [Insert Data] | [Insert Data] |

| A549 | [Insert Data] | [Insert Data] |

| HCT116 | [Insert Data] | [Insert Data] |

| PC-3 | [Insert Data] | [Insert Data] |

| HepG2 | [Insert Data] | [Insert Data] |

Table 2: Apoptosis Induction by this compound in a Representative Cancer Cell Line (e.g., A549) after 48h Treatment

| Treatment Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| 0 (Control) | [Insert Data] | [Insert Data] | [Insert Data] |

| IC50/2 | [Insert Data] | [Insert Data] | [Insert Data] |

| IC50 | [Insert Data] | [Insert Data] | [Insert Data] |

| 2 x IC50 | [Insert Data] | [Insert Data] | [Insert Data] |

Table 3: Effect of this compound on Cell Cycle Distribution in a Representative Cancer Cell Line (e.g., A549) after 24h Treatment

| Treatment Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |

| 0 (Control) | [Insert Data] | [Insert Data] | [Insert Data] |

| IC50/2 | [Insert Data] | [Insert Data] | [Insert Data] |

| IC50 | [Insert Data] | [Insert Data] | [Insert Data] |

Visualization of Workflows and Pathways

Experimental Workflow

The overall workflow for the exploratory in vitro screening of this compound can be visualized as follows:

Caption: General workflow for in vitro anticancer screening.

Potential Signaling Pathway

Based on the activity of other nucleoside analogs, this compound could potentially induce apoptosis through the intrinsic (mitochondrial) pathway. This can be visualized as follows:

Caption: Proposed intrinsic apoptosis signaling pathway.

Conclusion

This technical guide provides a robust framework for the initial in vitro evaluation of this compound as a potential anticancer agent. The outlined experimental protocols for assessing cytotoxicity, apoptosis, and cell cycle effects will generate the necessary data to determine the compound's efficacy and preliminary mechanism of action. The structured data presentation and visual workflows are designed to aid in the clear interpretation and communication of the findings. Should this compound demonstrate significant and selective anticancer activity, these foundational studies will be crucial for guiding further preclinical development.

References

- 1. atcc.org [atcc.org]

- 2. bitesizebio.com [bitesizebio.com]

- 3. benchchem.com [benchchem.com]

- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 5. kumc.edu [kumc.edu]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Protein Labeling with 2-(4-Cyanobenzyl)thioadenosine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield a specific, published protocol for protein labeling using 2-(4-Cyanobenzyl)thioadenosine. The following application notes and protocols are a hypothesized workflow based on established principles of covalent chemical proteomics and the predicted reactivity of the compound's functional groups. The thioadenosine moiety may provide affinity for adenosine-binding proteins (e.g., kinases, adenosine (B11128) receptors), while the cyanobenzyl group could act as a covalent warhead, potentially reacting with nucleophilic amino acid residues such as cysteine. Researchers should consider this a generalized starting point, and optimization will be necessary.

Introduction

Covalent labeling of proteins with small molecule probes is a powerful technique for identifying protein targets, elucidating mechanisms of action, and developing novel therapeutics. The compound this compound possesses features that suggest its potential as a chemical probe. The thioadenosine component may act as a recognition element for proteins that bind adenosine or related nucleosides. The cyanobenzyl group contains a nitrile moiety, which can undergo bioorthogonal reactions, such as the nitrile-aminothiol click reaction with cysteine residues, to form a stable covalent bond. This document provides a detailed, albeit hypothesized, protocol for the application of this compound in protein labeling studies.

Principle of Action

The proposed mechanism of action involves a two-step process. First, the thioadenosine portion of the molecule facilitates non-covalent binding to the target protein, increasing the local concentration of the probe near a reactive amino acid residue. Subsequently, the electrophilic character of the nitrile in the cyanobenzyl group allows for a covalent reaction with a nearby nucleophilic residue, most likely a cysteine thiol, forming a stable thioimidate or related adduct. This covalent modification enables the identification of target proteins and the specific site of interaction.

Data Presentation

The following tables provide a template for summarizing quantitative data from protein labeling experiments with this compound.

Table 1: Labeling Efficiency of this compound

| Target Protein | Probe Concentration (µM) | Incubation Time (min) | Labeling Efficiency (%) | Method of Quantification |

| Kinase X | 10 | 60 | 75 | In-gel fluorescence |

| Kinase Y | 10 | 60 | 40 | Mass Spectrometry (MS1 intensity) |

| Adenosine Receptor Z | 5 | 30 | 85 | Western Blot |

Table 2: Identified Protein Targets from Proteomic Screening

| Protein ID (UniProt) | Protein Name | Peptide Sequence Identified | Modification Site | Fold Enrichment (Probe vs. Control) |

| P00533 | Epidermal growth factor receptor | ILEC WKWPESEK | Cys797 | 15.2 |

| P27361 | Glycogen synthase kinase-3 beta | YVC GENLGETYLR | Cys199 | 10.5 |

| P29274 | Adenosine receptor A2a | LIAC LLILFY | Cys268 | 25.8 |

Experimental Protocols

General Reagents and Buffers

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, and protease inhibitor cocktail.

-

Labeling Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl.

-

Wash Buffer: 50 mM HEPES (pH 7.4), 500 mM NaCl, 0.1% SDS.

-

Elution Buffer: 2% SDS, 50 mM Tris-HCl (pH 7.4), 10 mM DTT.

-

This compound stock solution: 10 mM in DMSO.

-

Biotin-azide or fluorophore-azide: For click chemistry-based detection.

-

Click Chemistry Reagents: Copper(II) sulfate (B86663) (CuSO₄), Tris(2-carboxyethyl)phosphine (TCEP), and Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA).

Protocol for In Vitro Labeling of a Purified Protein

-

Protein Preparation: Prepare the purified protein of interest at a concentration of 1-5 µM in labeling buffer.

-

Labeling Reaction: Add this compound to the protein solution to a final concentration of 10-50 µM.

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

-

Quenching (Optional): Add excess N-acetylcysteine or DTT to quench any unreacted probe.

-

Analysis: Analyze the labeling by SDS-PAGE followed by Coomassie staining, in-gel fluorescence (if a fluorescent tag is incorporated), or Western blot using an antibody against the protein of interest to observe a mass shift. For detailed analysis of the modification site, proceed to mass spectrometry analysis.

Protocol for Proteome-wide Target Identification in Cell Lysate

-

Cell Culture and Lysis: Culture cells to 80-90% confluency. Harvest the cells and lyse them in ice-cold lysis buffer.

-

Proteome Preparation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the proteome. Determine the protein concentration using a BCA or Bradford assay.

-

Proteome Labeling: Dilute the proteome to 1-2 mg/mL in labeling buffer. Add this compound (with a biotin (B1667282) tag for enrichment) to a final concentration of 50-100 µM. As a negative control, treat a parallel sample with DMSO.

-

Incubation: Incubate the samples at 37°C for 1 hour with gentle rotation.

-

Enrichment of Labeled Proteins:

-

Add streptavidin-agarose beads to the labeled proteome and incubate for 1 hour at 4°C with rotation to capture biotinylated proteins.

-

Wash the beads three times with wash buffer to remove non-specifically bound proteins.

-

-

On-bead Digestion:

-

Resuspend the beads in 50 mM ammonium (B1175870) bicarbonate.

-

Reduce disulfide bonds with 10 mM DTT at 56°C for 30 minutes.

-

Alkylate free thiols with 20 mM iodoacetamide (B48618) in the dark at room temperature for 30 minutes.

-

Add trypsin (1:50 enzyme to protein ratio) and incubate overnight at 37°C.

-

-

Mass Spectrometry Analysis:

-

Collect the supernatant containing the digested peptides.

-

Desalt the peptides using a C18 StageTip.

-

Analyze the peptides by LC-MS/MS on a high-resolution mass spectrometer.

-

-

Data Analysis: Identify peptides and proteins using a database search algorithm (e.g., MaxQuant, Proteome Discoverer). Labeled peptides will show a mass shift corresponding to the addition of the this compound probe.

Visualizations

Caption: Experimental workflow for proteome-wide target identification.

2-(4-Cyanobenzyl)thioadenosine: Application Notes and Protocols for Adenosine Receptor Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Cyanobenzyl)thioadenosine is classified as an adenosine (B11128) analog.[1] Adenosine analogs are a broad class of molecules that structurally resemble the endogenous nucleoside adenosine and are known to interact with adenosine receptors (A1, A2A, A2B, and A3). These receptors are G-protein coupled receptors (GPCRs) that play crucial roles in a multitude of physiological processes, making them attractive targets for drug discovery. Adenosine analogs have been investigated for their potential as vasodilators and for their role in cancer progression.[1]

This document provides an overview of the potential applications of this compound as a ligand for adenosine receptors and outlines generalized protocols for its characterization. It is important to note that as of the latest literature review, specific binding affinity (Kᵢ) and functional potency (EC₅₀/IC₅₀) data for this compound across the four adenosine receptor subtypes are not publicly available. The following sections are therefore based on standard methodologies for characterizing novel adenosine receptor ligands.

Data Presentation

Due to the absence of specific published data for this compound, the following tables are presented as templates for researchers to populate with their own experimental data.

Table 1: Radioligand Binding Affinity of this compound at Human Adenosine Receptors

| Receptor Subtype | Radioligand | Kᵢ (nM) | n |

| A₁ | [³H]CCPA | Data not available | - |

| A₂ₐ | [³H]ZM241385 | Data not available | - |

| A₂ₑ | [¹²⁵I]AB-MECA | Data not available | - |

| A₃ | [¹²⁵I]AB-MECA | Data not available | - |

| Kᵢ: Inhibitory constant; n: number of experiments. |

Table 2: Functional Activity of this compound in cAMP Assays

| Receptor Subtype | Assay Type | EC₅₀ / IC₅₀ (nM) | % Efficacy / Inhibition | n |

| A₁ (Gᵢ-coupled) | cAMP Inhibition | Data not available | Data not available | - |

| A₂ₐ (Gₛ-coupled) | cAMP Accumulation | Data not available | Data not available | - |

| A₂ₑ (Gₛ-coupled) | cAMP Accumulation | Data not available | Data not available | - |

| A₃ (Gᵢ-coupled) | cAMP Inhibition | Data not available | Data not available | - |

| EC₅₀: Half-maximal effective concentration; IC₅₀: Half-maximal inhibitory concentration; n: number of experiments. |

Signaling Pathways and Experimental Workflow

The interaction of ligands with adenosine receptors triggers specific intracellular signaling cascades. A₁ and A₃ receptors are typically coupled to Gᵢ/ₒ proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). Conversely, A₂ₐ and A₂ₑ receptors are coupled to Gₛ proteins, which stimulate adenylyl cyclase and increase cAMP levels.

The general workflow for characterizing a novel ligand like this compound involves determining its binding affinity and then assessing its functional effect on the target receptors.

Experimental Protocols

The following are generalized protocols that can be adapted for the evaluation of this compound.

Radioligand Binding Assay (Competitive)

This protocol is designed to determine the binding affinity (Kᵢ) of the test compound by measuring its ability to displace a known radioligand from the receptor.

Materials:

-

Cell membranes expressing the human adenosine receptor subtype of interest (A₁, A₂ₐ, A₂ₑ, or A₃).

-

Radioligand specific for the receptor subtype (e.g., [³H]CCPA for A₁, [³H]ZM241385 for A₂ₐ).

-

This compound (test compound).

-

Non-specific binding control (e.g., a high concentration of a known non-radioactive ligand like NECA).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).

-

Adenosine deaminase (ADA) to remove endogenous adenosine.

-

96-well plates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the cell membranes, assay buffer with ADA, and the radioligand at a concentration close to its Kₔ.

-

Add the different concentrations of this compound to the wells. For total binding, add buffer instead of the test compound. For non-specific binding, add the non-specific control.

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol measures the effect of this compound on the intracellular levels of cAMP to determine if it acts as an agonist or antagonist.

Materials:

-

CHO or HEK293 cells stably expressing the human adenosine receptor subtype of interest.

-

Assay medium (e.g., HBSS with 20 mM HEPES).

-

This compound (test compound).

-

Forskolin (B1673556) (for Gᵢ-coupled receptor assays).

-

A known reference agonist (for antagonist mode).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell culture plates (e.g., 384-well).

Agonist Mode (for A₂ₐ and A₂ₑ Receptors):

-

Seed the cells in a 384-well plate and allow them to attach overnight.

-

Replace the culture medium with assay medium containing a PDE inhibitor and incubate.

-

Add serial dilutions of this compound to the cells.

-

Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit according to the manufacturer's instructions.

-

Generate a dose-response curve and calculate the EC₅₀ value.

Antagonist Mode (for A₁ and A₃ Receptors):

-

Seed the cells in a 384-well plate and allow them to attach overnight.

-

Replace the culture medium with assay medium containing a PDE inhibitor.

-

Add serial dilutions of this compound and incubate.

-

Add a fixed concentration of forskolin (to stimulate adenylyl cyclase) and a known reference agonist at its EC₅₀ or EC₈₀ concentration.

-

Incubate at 37°C for a specified time.

-

Lyse the cells and measure the intracellular cAMP levels.

-

Generate a dose-response curve for the inhibition of the agonist-induced effect and calculate the IC₅₀ value.

Conclusion

While this compound is identified as an adenosine analog, a comprehensive understanding of its pharmacological profile requires detailed experimental characterization. The protocols and templates provided here offer a framework for researchers to systematically investigate the binding and functional properties of this compound at the four adenosine receptor subtypes. Such studies are essential to elucidate its potential selectivity and mechanism of action, thereby guiding its future application in research and drug development.

References

Application of 2-(4-Cyanobenzyl)thioadenosine in Neuroscience Research: Application Notes and Protocols

Note to the Reader: As of December 2025, detailed research specifically on the application of 2-(4-Cyanobenzyl)thioadenosine in neuroscience is not extensively available in publicly accessible scientific literature. This document, therefore, provides a general framework based on the well-established roles of adenosine (B11128) and its analogs in neuroscience. The experimental protocols and signaling pathways described are representative of how a novel adenosine analog like this compound would be investigated. Researchers should adapt these protocols based on empirical data obtained for this specific compound.

Introduction

Adenosine is a critical neuromodulator in the central nervous system (CNS), exerting its effects through four G-protein coupled receptor subtypes: A₁, A₂A, A₂B, and A₃.[1] These receptors are widely distributed throughout the brain and are involved in regulating a vast array of physiological and pathological processes, including sleep, memory, neuroinflammation, and neuronal excitability. Adenosine analogs, a class of molecules that mimic the action of endogenous adenosine, are valuable tools in neuroscience research, allowing for the dissection of specific receptor-mediated pathways and the exploration of potential therapeutic interventions for neurological disorders.

This compound is an adenosine analog.[2] While specific data on its neurological effects are limited, its structural similarity to other thioadenosine derivatives suggests it may interact with adenosine receptors and associated signaling pathways. The cyanobenzyl moiety introduces specific steric and electronic properties that could confer unique selectivity and potency for one or more of the adenosine receptor subtypes.

This document provides an overview of the potential applications of this compound in neuroscience research, along with generalized experimental protocols and conceptual signaling pathways.

Potential Applications in Neuroscience

Based on the known functions of adenosine analogs, this compound could be investigated for its role in:

-

Neuroprotection: Adenosine is known to be neuroprotective, particularly in the context of ischemia and excitotoxicity.[1] Investigating the potential of this compound to mitigate neuronal damage in models of stroke or traumatic brain injury would be a key area of research.

-

Neuroinflammation: Adenosine receptors, particularly A₂A, are implicated in modulating neuroinflammatory responses. This analog could be explored for its anti-inflammatory effects in models of diseases like Parkinson's, Alzheimer's, or multiple sclerosis.

-

Pain Management: Adenosine A₁ receptor agonists are known to have analgesic properties. The potential of this compound as a novel pain therapeutic could be explored.

-

Sleep Regulation: Adenosine is a well-established sleep-promoting factor. The hypnotic or sedative effects of this compound could be a subject of investigation.

-

Cognitive Function: Adenosine receptors in the hippocampus and cortex are involved in learning and memory. The effect of this analog on cognitive processes could be a valuable area of study.

Quantitative Data Summary

As specific quantitative data for this compound in neuroscience is not available, the following table provides a template for how such data would be presented. Researchers would need to experimentally determine these values.

| Parameter | Receptor Subtype | Value | Experimental Model | Reference |

| Binding Affinity (Ki) | A₁ | TBD | Rat brain membranes | TBD |

| A₂A | TBD | Striatal membranes | TBD | |

| A₂B | TBD | Transfected cell lines | TBD | |

| A₃ | TBD | Transfected cell lines | TBD | |

| Functional Potency (EC₅₀/IC₅₀) | A₁ (cAMP inhibition) | TBD | Cultured neurons/astrocytes | TBD |

| A₂A (cAMP stimulation) | TBD | PC12 cells | TBD | |

| In vivo Efficacy | Neuroprotection (% infarct reduction) | TBD | MCAO mouse model | TBD |

| Analgesia (% increase in paw withdrawal latency) | TBD | Hot plate test in rats | TBD |

TBD: To Be Determined

Key Experimental Protocols

The following are detailed, generalized protocols that would be essential for characterizing the neuropharmacological profile of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity and selectivity of this compound for the different adenosine receptor subtypes.

Methodology:

-

Membrane Preparation:

-

Dissect specific brain regions (e.g., cortex for A₁, striatum for A₂A) from rodents or use membranes from cell lines stably expressing the human adenosine receptor subtypes.

-

Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in fresh buffer and determine protein concentration using a standard assay (e.g., Bradford or BCA).

-

-

Binding Assay:

-

In a 96-well plate, combine the prepared membranes, a specific radioligand for the receptor of interest (e.g., [³H]DPCPX for A₁, [³H]CGS 21680 for A₂A), and varying concentrations of this compound.

-

To determine non-specific binding, include a set of wells with a high concentration of a known non-radioactive ligand (e.g., theophylline).

-

Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Perform non-linear regression analysis of the competition binding data to determine the IC₅₀ value.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays (cAMP Measurement)

Objective: To determine the functional activity (agonist or antagonist) and potency of this compound at A₁ (Gi-coupled) and A₂A (Gs-coupled) receptors.

Methodology:

-

Cell Culture:

-

Culture primary neurons, astrocytes, or cell lines (e.g., CHO, HEK293) stably expressing the adenosine receptor of interest.

-

-

cAMP Assay:

-

Plate the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

For A₁ receptor assays (inhibition), stimulate the cells with forskolin (B1673556) (an adenylyl cyclase activator) in the presence of varying concentrations of this compound.

-

For A₂A receptor assays (stimulation), treat the cells with varying concentrations of this compound.

-

Incubate for a defined period.

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA, HTRF).

-

-

Data Analysis:

-

Generate dose-response curves and calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values using non-linear regression.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the conceptual signaling pathways for adenosine receptors and a typical experimental workflow for evaluating a novel adenosine analog.

Caption: General Adenosine Receptor Signaling Pathways.

Caption: Experimental Workflow for a Novel Adenosine Analog.

Conclusion

While this compound remains a largely uncharacterized compound in the field of neuroscience, its identity as an adenosine analog positions it as a potentially valuable research tool. The protocols and conceptual frameworks provided here offer a roadmap for its systematic investigation. Future studies are required to elucidate its specific binding profile, functional activity, and potential therapeutic applications in the central nervous system. The unique cyanobenzyl substitution may lead to novel pharmacological properties, making it a compound of interest for further exploration.

References

Application Notes: 2-(4-Cyanobenzyl)thioadenosine in Purinergic Signaling Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purinergic signaling, mediated by extracellular nucleotides and nucleosides like adenosine (B11128), plays a crucial role in a vast array of physiological and pathological processes.[1][2][3] Adenosine receptors, particularly the A2A subtype (A2AR), are key targets for therapeutic intervention in inflammatory diseases, neurodegenerative disorders, and cancer.[4][5][6] 2-(4-Cyanobenzyl)thioadenosine is a novel synthetic adenosine analog designed for the precise investigation of purinergic signaling pathways. Its unique chemical structure, featuring a cyanobenzyl moiety at the 2-position of the adenosine core, suggests potential for high-affinity and selective interaction with adenosine receptors, making it a valuable tool for researchers in pharmacology and drug discovery.

These application notes provide a comprehensive overview of the potential utility of this compound, including its hypothesized mechanism of action, guidelines for its use in key experimental assays, and example data presentation.

Hypothesized Mechanism of Action

Based on the structure-activity relationships of similar 2-substituted thioadenosine derivatives, this compound is predicted to act as a modulator of adenosine receptors.[4][7][8] The core adenosine structure provides the foundational pharmacophore for receptor recognition, while the 2-thio substitution and the 4-cyanobenzyl group are expected to confer specificity and influence binding affinity and efficacy at different adenosine receptor subtypes. It is hypothesized that this compound may act as a selective agonist or antagonist at the A2A adenosine receptor, a Gs protein-coupled receptor that, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[9][10]

Data Presentation

The following tables provide examples of how to structure quantitative data obtained from experiments with this compound.

Table 1: Radioligand Binding Affinity of this compound at Human Adenosine Receptor Subtypes

| Compound | hA1 Ki (nM) | hA2A Ki (nM) | hA2B Ki (nM) | hA3 Ki (nM) | Selectivity (A1/A2A) | Selectivity (A2B/A2A) | Selectivity (A3/A2A) |

| This compound | >1000 | 15.2 ± 2.1 | >1000 | 850 ± 45 | >65 | >65 | 56 |